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Compound of Interest

Compound Name: 2-Amino-6-methylbenzonitrile

Cat. No.: B1267100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-6-
methylbenzonitrile (CsHsN2), a valuable building block in medicinal chemistry and materials
science. Due to the limited availability of a complete public spectral dataset for this specific
compound, this guide combines experimental data from structurally analogous molecules with
established spectroscopic principles to offer a robust analytical framework.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for 2-Amino-6-
methylbenzonitrile based on analysis of related compounds and known spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-Amino-6-methylbenzonitrile
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.2-7.4 Triplet 1H Aromatic H (C4-H)
Aromatic H (C5-H or
~6.6 - 6.8 Doublet 1H
C3-H)
Aromatic H (C3-H or
~6.5-6.7 Doublet 1H
C5-H)
~4.0-5.0 Broad Singlet 2H -NH:z
~2.4 Singlet 3H -CHs

Table 2: Predicted 3C NMR Spectral Data for 2-Amino-6-methylbenzonitrile

Chemical Shift (6, ppm) Assignment
~150 C-NH2

~138 C-CHs

~132 Aromatic CH

~129 Aromatic CH

~118 C-CN

~115 Aromatic CH

~110 C-CN (quaternary)
~20 -CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Amino-6-methylbenzonitrile

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b1267100?utm_src=pdf-body
https://www.benchchem.com/product/b1267100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (doublet) ]
symmetric)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium to Weak Aliphatic C-H stretch (-CHs)
2230 - 2210 Strong, Sharp C=N stretch (nitrile)
1620 - 1580 Strong N-H bend (scissoring)
1600 - 1450 Medium to Strong Aromatic C=C stretch
850 - 750 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-methylbenzonitrile

m/z lon Notes

132 [M]* Molecular lon

117 [M - CHs]* Loss of a methyl group
105 [M - HCN]* Loss of hydrogen cyanide

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-methylbenzonitrile in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1267100?utm_src=pdf-body
https://www.benchchem.com/product/b1267100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover a range of 0-12 ppm.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover a range of 0-160 ppm.

o A significantly larger number of scans will be required compared to the *H NMR spectrum
to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of
the solid sample directly onto the crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
» Data Acquisition:
o Record the spectrum over a range of 4000-400 cm™1,

o Collect a background spectrum of the empty sample holder (KBr pellet press or clean ATR
crystal) prior to sample analysis.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.
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e Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.
o Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a
chemical compound like 2-Amino-6-methylbenzonitrile.

Workflow for Spectroscopic Analysis of 2-Amino-6-methylbenzonitrile
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Workflow for Spectroscopic Analysis

« To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-6-methylbenzonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267100#2-amino-6-methylbenzonitrile-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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